molecular formula C12H14O2 B1668128 Butylphthalide CAS No. 6066-49-5

Butylphthalide

Cat. No.: B1668128
CAS No.: 6066-49-5
M. Wt: 190.24 g/mol
InChI Key: HJXMNVQARNZTEE-UHFFFAOYSA-N
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Description

Butylphthalide (3- n -Butylphthalide, NBP) is a small organic compound (C 12 H 14 O 2 , MW 190.24 g/mol, CAS 6066-49-5) originally isolated from celery seeds . It is a clear, oily liquid and a fat-soluble substance that readily crosses the blood-brain barrier, making it a compound of significant interest in neurological disease research . Since its approval for the treatment of ischemic stroke in China, this compound has become a key candidate for investigating multi-target therapeutic strategies . Its principal research value lies in its unique dual-mechanism of action, which combines vascular and neuronal protection . On one hand, this compound has been shown to reconstruct microcirculation by inhibiting platelet aggregation, reducing oxidative stress, and expanding blood vessels to improve cerebral blood flow in ischemic areas . On the other hand, it directly protects mitochondrial function by stabilizing the mitochondrial membrane, improving the activity of mitochondrial complex enzymes, and reducing reactive oxygen species accumulation, thereby attenuating neuronal apoptosis and necrosis . Research applications for this compound extend beyond acute cerebral ischemia. Preclinical studies indicate its utility in modeling therapeutic approaches for neurodegenerative conditions, including Alzheimer's disease, where it has been observed to reduce amyloid-beta plaque deposition and inhibit tau hyperphosphorylation . Further applications include research on vascular dementia, Parkinson's disease, and traumatic central nervous system injury, where its anti-inflammatory and anti-apoptotic properties are of primary interest . Recent clinical evidence also suggests its potential in secondary stroke prevention . This product is intended for research purposes only and is not for drug, household, or personal use. Researchers should handle this compound following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-3H-2-benzofuran-1-one
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InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMNVQARNZTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863687
Record name 1(3H)-Isobenzofuranone, 3-butyl-
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Molecular Weight

190.24 g/mol
Source PubChem
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Physical Description

colourless, oily liquid; warm-spicy herbaceous aroma
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

177.00 to 178.00 °C. @ 15.00 mm Hg
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
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Solubility

Slightly soluble in water; soluble in oil, soluble (in ethanol)
Record name 3-n-Butylphthalide
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Density

1.068-1.074
Record name 3-n-Butylphthalide
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CAS No.

6066-49-5, 3413-15-8
Record name Butylphthalide
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Record name Butylphthalide [INN]
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Record name Butylphthalide
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Record name 1(3H)-Isobenzofuranone, 3-butyl-
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Record name 1(3H)-Isobenzofuranone, 3-butyl-
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Record name 3-butylphthalide
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Record name BUTYLPHTHALIDE
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Record name (S)-3-Butyl-1(3H)-isobenzofuranone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Hydrogenation-Based Synthesis Using Raney Nickel

Reaction Mechanism and Process Optimization

The hydrogenation of butenyl phthalide (C₁₂H₁₂O₂) to butylphthalide is catalyzed by Raney nickel under mild conditions (15–50°C, 1–10 atm H₂). The reaction occurs in an alcohol solvent (e.g., ethanol), with a substrate-to-solvent ratio of 1 g:2–20 mL. Key advantages include:

  • Reduced energy consumption : Operates at lower temperatures compared to Pd/C-catalyzed systems (90–95°C).
  • Safety improvements : Ethanol replaces ether solvents, mitigating explosion risks.
  • Yield : 57.9% after cyclization and purification, with HPLC purity ≥99.8%.
Purification Protocol

Post-hydrogenation, the intermediate undergoes:

  • Alkaline hydrolysis with NaOH (10–80°C) to remove residual esters.
  • Dichloromethane extraction (1 g:2–20 mL) to isolate hydroxypentyl benzoate.
  • Acid-catalyzed cyclization (pH 1–2, HCl/dichloromethane) to form this compound.

Grignard Reagent-Mediated Synthesis

THF-Based Alkylation

Chinese patent CN105884726A describes a method using n-butyl magnesium chloride in tetrahydrofuran (THF):

  • Nucleophilic addition : o-Formylbenzoic acid reacts with Grignard reagent at −10°C.
  • Acid workup : Glacial acetic acid quenches the reaction, yielding crude this compound.
  • Purification : Repeated acid-base adjustments (KOH/MeOH → HCl) achieve 48–52% yield.
Limitations
  • Low yield : Side reactions form phthalide impurities (≤5% by HPLC).
  • Solvent recovery : THF requires energy-intensive distillation.

Phthalic Anhydride Condensation Routes

Valeric Anhydride Coupling

A scalable method involves condensing phthalic anhydride (C₈H₄O₃) with valeric anhydride (C₁₀H₁₈O₃) in the presence of sodium valerate:
$$
\text{Phthalic anhydride} + \text{Valeric anhydride} \xrightarrow{\text{Na valerate}} \text{Butenyl phthalide} \xrightarrow{\text{Hydrogenation}} \text{this compound}
$$

  • Molar ratio : 1:1.1:0.8 (phthalic anhydride:valeric anhydride:sodium valerate).
  • Yield : 62.88 g per 100 g starting material after vacuum distillation.

Environmental Considerations

Sodium valerate replaces sodium acetate, reducing acetic acid emissions by 40%.

High-Purity Synthesis via Vacuum Distillation

Fractional Distillation Parameters

Patent CN105859670A outlines a purification protocol for crude this compound:

Parameter Value
Vacuum pressure 1–2 mbar
Distillation range 130–140°C
Reflux ratio 3–7:1
Final purity (HPLC) ≥99.90%
Energy Efficiency Analysis
  • Energy demand : 15–20 kWh/kg product, 30% lower than atmospheric distillation.
  • Impurity profile : Total impurities <0.1%, meeting pharmacopeial standards.

Novel Catalytic Systems and Solvent Innovations

Pd/C vs. Raney Nickel: Catalytic Performance

Comparative data from CN107216298B:

Catalyst Temperature (°C) Pressure (atm) Yield (%) Purity (%)
Pd/C 90–95 5–10 90–95 98.5
Raney Ni 15–50 1–10 57.9 99.8

Trade-offs : Pd/C offers higher yields but requires costly solvent recovery.

Solvent Substitution Strategies

  • Methanol/water mixtures : Reduce dichloromethane usage by 50% in hydrolysis steps.
  • Ethanol recycling : 85% recovery via fractional condensation.

Industrial-Scale Process Design

Pilot Plant Validation

A 5 kg batch process demonstrated:

  • Hydrogenation : 3 h at 25°C, 5 atm H₂.
  • Cyclization : 2 h at 35°C, pH 1.5.
  • Yield : 339.66 g (57.9%) with 99.82% HPLC purity.

Cost Analysis

Component Cost (USD/kg)
Raw materials 120
Solvent recovery 35
Energy 50
Total 205

Chemical Reactions Analysis

Types of Reactions

Butylphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound .

Scientific Research Applications

Neuroprotective Effects

1. Treatment of Ischemic Stroke:
Butylphthalide has been extensively studied for its efficacy in treating ischemic stroke. A meta-analysis indicated that NBP significantly improves clinical outcomes in patients with acute ischemic stroke, enhancing functional recovery and reducing disability rates at 90 days post-treatment. In a randomized controlled trial involving 1,216 patients, those treated with NBP showed a favorable functional outcome in 56.7% of cases compared to 44.0% in the placebo group (odds ratio: 1.70; p < 0.001) .

2. Vascular Dementia and Cognitive Impairment:
Research has demonstrated that this compound is effective in managing vascular dementia and cognitive dysfunction associated with cerebrovascular diseases. Its neuroprotective mechanisms include improving microcirculation, protecting mitochondrial function, and inhibiting oxidative stress and neuronal apoptosis . Clinical studies suggest that NBP can alleviate symptoms of cognitive impairment, making it a promising adjunct therapy for patients suffering from these conditions.

Clinical Case Studies

Case Study: Acute Ischemic Stroke
A multicenter randomized controlled trial assessed the impact of this compound on cerebral autoregulation in patients with acute ischemic stroke. The study involved 99 patients who received either NBP or a placebo for a duration of 14 days, followed by oral administration for an additional 76 days. Results indicated significant improvements in cerebral autoregulation metrics among those treated with NBP compared to the placebo group .

Case Study: Cognitive Dysfunction in Vascular Dementia
In another study focusing on vascular dementia, NBP was administered to patients exhibiting severe cognitive dysfunction due to hypoperfusion. The results highlighted substantial improvements in cognitive scores and overall quality of life measures post-treatment .

Broader Applications

Beyond neurological disorders, this compound has shown potential in treating other medical conditions:

  • Diabetes Management: Preliminary studies suggest that NBP may have beneficial effects on diabetic complications such as cataracts .
  • Cardiovascular Health: NBP's anti-inflammatory and anti-thrombotic properties make it a candidate for managing cardiovascular diseases .

Summary Table of Applications

Application Mechanism Clinical Evidence
Ischemic StrokeImproves microcirculation; neuroprotectionSignificant functional recovery (56.7% vs. 44%)
Vascular DementiaEnhances cognitive function; reduces apoptosisImproved cognitive scores post-treatment
Cognitive ImpairmentProtects mitochondrial functionPositive outcomes in clinical trials
Diabetes ComplicationsReduces oxidative stressPreliminary evidence suggests benefits
Cardiovascular DiseasesAnti-inflammatory; anti-thromboticEmerging research supports potential applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Butylphthalide’s multi-target mechanism distinguishes it from other neuroprotective agents. Below is a detailed comparison:

Nimodipine

  • Mechanism: L-type calcium channel blocker, used for vasospasm prevention in subarachnoid hemorrhage.
  • Clinical Comparison :
    • A 2015 RCT compared this compound (0.2 g tid) with nimodipine (30 mg tid) in 120 vascular dementia patients. This compound showed superior improvements in MMSE (Mini-Mental State Examination) scores (ΔMMSE: +4.2 vs. +2.8) and ADL scores (ΔADL: +15.3 vs. +9.6) after 12 weeks .
    • This compound’s dual action on mitochondrial function and microcirculation may explain its enhanced efficacy over nimodipine’s single-target vasodilation .

Edaravone

  • Mechanism : Free radical scavenger, reduces oxidative stress in AIS.
  • Clinical Comparison: A 2023 meta-analysis found this compound monotherapy reduced NIHSS scores by 3.8 points vs. 2.5 points for edaravone. Combined use further improved outcomes (ΔNIHSS: −5.1) . this compound uniquely enhances VEGF (↑32%) and MMP-9 (↓18%) levels, while edaravone primarily lowers oxidative markers like malondialdehyde (MDA) .

Cerebrolysin

  • Mechanism : Neuropeptide preparation promoting synaptic plasticity.
  • Clinical Comparison :
    • In a 2016 RCT, this compound outperformed Cerebrolysin in NIHSS reduction (ΔNIHSS: −4.7 vs. −3.1) and Barthel Index improvement (ΔBI: +28 vs. +19) after 14 days .
    • This compound’s antiplatelet effects (↓TXB2 by 40%) provide additional thrombotic protection, absent in Cerebrolysin .

Xue Shuan Tong (Ginkgo Biloba Extract)

  • Mechanism : Anti-inflammatory and anti-thrombotic effects via ginkgolides.
  • Clinical Comparison: A 2015 trial showed this compound reduced carotid intima-media thickness (CA-IMT) by 0.12 mm vs. 0.08 mm for Xue Shuan Tong. However, Xue Shuan Tong had stronger anti-inflammatory effects (↓IL-2 by 45% vs. 32%) .

Data Tables

Table 1: Comparative Efficacy in Acute Ischemic Stroke

Compound Study Design Sample Size ΔNIHSS ΔVEGF ΔMMP-9 Key Outcome
This compound RCT 160 −4.7 +32% −18% Improved microcirculation
Edaravone Meta-analysis 1,024 −2.5 Reduced oxidative stress
Cerebrolysin RCT 120 −3.1 Enhanced synaptic plasticity

Table 2: Impact on Vascular Dementia

Compound ΔMMSE (12 weeks) ΔADL (12 weeks) Mechanism
This compound +4.2 +15.3 Mitochondrial protection
Nimodipine +2.8 +9.6 Vasodilation
This compound + Donepezil +5.9 +18.7 Dual anti-apoptotic/cholinergic

Discussion

This compound’s superiority stems from its multi-modal action :

  • Synergy with thrombolytics: Combined with kallidinogenase or edaravone, it increases patient independence rates by 24% .
  • Safety: No serious adverse reactions reported, unlike nimodipine (hypotension risk) or edaravone (renal toxicity) .
  • Broad applications : Effective in subcortical vascular cognitive impairment and post-stroke depression, areas where single-target agents lack evidence .

Limitations include insufficient human data on VEGF/MMP-9 modulation and variability in combination therapy protocols .

Biological Activity

Butylphthalide, particularly 3-n-butylphthalide (NBP), is a compound derived from the seeds of Apium graveolens (celery) and has gained attention for its neuroprotective and therapeutic potential in various neurological disorders. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

3-n-butylphthalide is characterized by its unique phthalide structure, which contributes to its biological activity. The molecular formula is C₁₁H₁₂O₂, and its structure can be represented as follows:

3 n this compound=C11H12O2\text{3 n this compound}=\text{C}_{11}\text{H}_{12}\text{O}_{2}

This compound exhibits several mechanisms that contribute to its biological activity:

  • Neuroprotection : NBP has been shown to protect neurons from oxidative stress and apoptosis by inhibiting pro-apoptotic pathways and enhancing anti-apoptotic signaling. It reduces the expression of caspases involved in cell death and promotes the expression of Bcl-2, an anti-apoptotic protein .
  • Anti-inflammatory Effects : NBP inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the expression of inflammatory cytokines such as TNF-α and IL-6. This action helps mitigate neuroinflammation associated with various neurological conditions .
  • Vascular Effects : Research indicates that NBP improves mitochondrial function by enhancing Na+/K+-ATPase and Ca²⁺-ATPase activities, which are crucial for cellular energy metabolism . Additionally, it promotes vasodilation and improves cerebral blood flow, which is beneficial in treating vascular dementia and ischemic stroke .

1. Cognitive Disorders

This compound has been extensively studied for its effects on cognitive impairment. Clinical trials have demonstrated that NBP can improve cognitive function in patients with vascular cognitive impairment (VCI) when used alongside standard treatments like donepezil .

2. Stroke Management

In animal models, NBP has shown significant neuroprotective effects against ischemic stroke. It reduces infarct size and improves neurological outcomes by enhancing cerebral blood flow and reducing oxidative stress .

3. Neurodegenerative Diseases

Studies suggest that NBP may also have potential in managing neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit amyloid-beta-induced neurotoxicity .

Case Studies

Several studies highlight the efficacy of this compound in clinical settings:

  • Clinical Trial on VCI : A double-blind randomized controlled trial involving patients with VCI showed that those treated with NBP exhibited significant improvements in cognitive scores compared to those receiving placebo .
  • Animal Model Studies : In a rat model of cerebral ischemia, NBP administration resulted in reduced neuronal apoptosis and improved recovery outcomes, supporting its use in stroke therapy .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

StudyFocusFindings
MAO-A InhibitionNBP and its metabolites demonstrated inhibitory activity against monoamine oxidase A (MAO-A), suggesting potential antidepressant properties.
NeuroprotectionNBP inhibited Aβ-induced activation of astrocytes and reduced pro-inflammatory cytokines, indicating its role in neuroprotection.
Mitochondrial FunctionNBP improved mitochondrial enzyme activities (Na+/K+-ATPase, Ca²+-ATPase) crucial for neuronal health.
Cognitive ImprovementClinical trials showed significant cognitive improvements in patients with VCI treated with NBP alongside standard care.

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of Butylphthalide, and how can they be experimentally validated?

  • Methodological Answer : this compound (NBP) exhibits anti-oxidative, anti-apoptotic, and mitochondrial protective effects. Key mechanisms include upregulating VEGF and Angiopoietin-1/2 to promote angiogenesis and reducing oxidative stress via modulation of mitochondrial complex I activity . To validate these mechanisms:

  • Use in vitro models (e.g., SH-SY5Y cells exposed to MPP+ for Parkinson’s disease ) with assays like ROS detection, mitochondrial membrane potential measurement, and Western blotting for apoptotic markers (e.g., Bax/Bcl-2 ratio).
  • In animal models (e.g., ischemic stroke rodents), measure serum biomarkers (NSE, SOD, NO) and perform immunohistochemistry to assess vascular density.

Q. Which experimental models are most suitable for studying this compound’s efficacy in cerebral ischemia?

  • Methodological Answer :

  • Rodent models : Middle cerebral artery occlusion (MCAO) for focal ischemia, validated by NIHSS-like behavioral tests and MRI for infarct volume .
  • Cell models : Oxygen-glucose deprivation (OGD) in neuronal cultures to simulate ischemia-reperfusion injury .
  • Outcome metrics : Neurological deficit scores (e.g., modified Rankin Scale), serum biomarkers (e.g., homocysteine, LDL-C ), and miRNA profiling to assess post-stroke recovery .

Q. How should researchers design dose-response studies for this compound in preclinical trials?

  • Methodological Answer :

  • Use a range of doses (e.g., 5–100 mg/kg in rodents) based on prior pharmacokinetic data .
  • Administer via clinically relevant routes (intravenous or oral) and measure plasma half-life using HPLC .
  • Include positive controls (e.g., Edaravone for oxidative stress ) and negative controls (vehicle-only groups).
  • Statistically analyze outcomes with ANOVA followed by post-hoc tests (e.g., Tukey’s) .

Advanced Research Questions

Q. What methodologies address the synergistic effects of this compound with other therapies (e.g., acupuncture or donepezil)?

  • Methodological Answer :

  • Combination therapy trials : Use factorial design to test NBP with adjunct therapies (e.g., acupuncture for motor function recovery or donepezil for vascular dementia ).
  • Biomarker analysis : Measure synergistic changes in miRNAs (e.g., miR-92a, miR-429 ) or neurotrophic factors (BDNF, VEGF).
  • Subgroup analysis : Stratify patients by treatment duration, severity, or genetic polymorphisms to identify responder profiles .

Q. How can contradictions between preclinical and clinical data on this compound’s efficacy be resolved?

  • Methodological Answer :

  • Comparative pharmacokinetics : Conduct interspecies studies to identify bioavailability differences (e.g., rodent vs. human metabolic pathways) .
  • Meta-analysis : Pool data from multiple trials (e.g., using RevMan or STATA) to assess heterogeneity sources (e.g., dosing regimens, patient demographics) .
  • Mechanistic reconciliation : Validate preclinical findings in human-derived cells (e.g., iPSC-derived neurons) or organoids .

Q. What advanced techniques optimize this compound’s formulation for enhanced bioavailability?

  • Methodological Answer :

  • Inclusion complexes : Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve solubility. Optimize via central composite design (e.g., varying temperature, time, and molar ratio) and validate with FTIR/XRD .
  • Nanoparticle delivery : Encapsulate NBP in PLGA nanoparticles; characterize release kinetics using Franz diffusion cells .
  • Bioavailability testing : Compare AUC and Cmax between formulations in animal models using LC-MS/MS .

Q. How should researchers analyze conflicting data on this compound’s impact on inflammatory pathways?

  • Methodological Answer :

  • Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from NBP-treated models to identify upstream regulators (e.g., NF-κB vs. Nrf2 pathways) .
  • Time-course experiments : Assess cytokine levels (IL-6, TNF-α) at multiple timepoints to capture dynamic responses .
  • Knockout models : Use CRISPR/Cas9 to silence candidate genes (e.g., NLRP3 inflammasome components) and test NBP’s efficacy .

Methodological Best Practices

Q. What statistical approaches are critical for this compound research?

  • Answer :

  • Power analysis : Calculate sample size using G*Power to ensure adequate detection of effect sizes (e.g., ≥80% power, α=0.05) .
  • Handling outliers : Apply Grubbs’ test or robust regression methods.
  • Meta-regression : Use R or Python to explore dose-response relationships across studies .

Q. How to ensure reproducibility in this compound studies?

  • Answer :

  • Detailed protocols : Report synthesis/purification steps (e.g., HPLC purity ≥98%) and storage conditions (-80°C for long-term stability) .
  • Open data : Share raw data (e.g., spectral files, ELISA results) via repositories like Figshare.
  • Replication cohorts : Validate findings in independent labs using standardized models (e.g., MCAO rats from Charles River Labs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylphthalide
Reactant of Route 2
Reactant of Route 2
Butylphthalide

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